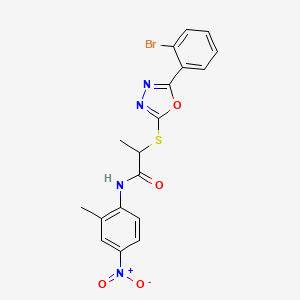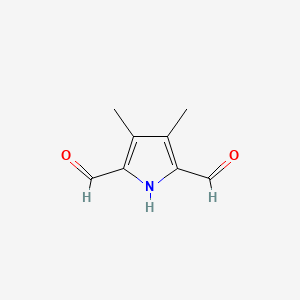![molecular formula C10H13Br2N B11775800 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a chemical compound with the molecular formula C10H12BrN·HBr. It is a derivative of benzo[c]azepine, a seven-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azepine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-2,3,4,5-tetrahydro-1H-benzo[c]azepine .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of benzo[c]azepine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated azepine derivative with different biological properties.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: A closely related compound with a ketone functional group instead of a hydrobromide salt.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H13Br2N |
|---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrobromide |
InChI |
InChI=1S/C10H12BrN.BrH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H |
InChI Key |
MMFFKKTWYBDWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)





![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)

